N-[4-(Acetylamino)benzoyl]-beta-alanine
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Overview
Description
N-[4-(Acetylamino)benzoyl]-beta-alanine is an organic compound with the chemical formula C12H14N2O4. It is a derivative of beta-alanine, where the amino group is acetylated and attached to a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(Acetylamino)benzoyl]-beta-alanine typically involves multiple steps. One common method includes the acylation of benzaldehyde, followed by the synthesis of the amide and subsequent acetylation . The process can be complex and requires precise reaction conditions to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(Acetylamino)benzoyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-(Acetylamino)benzoyl]-beta-alanine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)benzoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(Acetylamino)benzoyl]-beta-alanine can be compared with other similar compounds, such as:
N-Acetyl-p-aminobenzoic acid: This compound has a similar structure but lacks the beta-alanine moiety.
Balsalazide: This compound is an anti-inflammatory drug that contains this compound as an impurity.
The uniqueness of this compound lies in its specific structure and the presence of both the acetylamino and beta-alanine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-acetamidobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)14-10-4-2-9(3-5-10)12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDSDLFJOCMYCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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